Stereochemical Purity: Defined (S)-Enantiomer vs. Racemic Mixture (CAS 1416323-08-4) for Predictable Chiral Synthesis
Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate (CAS 2089671-19-0) is supplied as a single (S)-enantiomer with a defined specific rotation, in contrast to the racemic mixture (CAS 1416323-08-4). In chiral environments such as enzyme active sites or receptor binding pockets, the (S)- and (R)-enantiomers of oxetane-containing amino acid derivatives can exhibit divergent biological activities [1]. The (S)-enantiomer ensures that the oxetane ring and the amino acid side chain adopt a predictable spatial orientation, which is critical for structure-based drug design and for maintaining consistency in SAR studies. Using the racemate introduces 50% of the opposite enantiomer, which can confound activity data, complicate crystallization, and necessitate costly chiral separation steps .
| Evidence Dimension | Stereochemical purity and enantiomeric excess (e.e.) |
|---|---|
| Target Compound Data | Single (S)-enantiomer; e.e. ≥ 97% (inferred from supplier purity specifications for CAS 2089671-19-0) |
| Comparator Or Baseline | Racemic mixture (CAS 1416323-08-4); 0% e.e. (1:1 mixture of (S)- and (R)-enantiomers) |
| Quantified Difference | From 0% to ≥97% e.e., representing a complete switch from a racemic to a single-enantiomer system |
| Conditions | Chiral HPLC or equivalent analytical method; specific rotation measurement per supplier Certificate of Analysis |
Why This Matters
Procuring the defined (S)-enantiomer eliminates the need for in-house chiral resolution, saving time and cost while ensuring that biological assay results are directly attributable to the stereochemistry of interest.
- [1] Rojas, J. J.; Bull, J. A. Oxetanes in Drug Discovery Campaigns. J. Med. Chem. 2023, 66 (18), 12677–12710. View Source
